molecular formula C9H14ClN5 B2600844 Bis(1-methylpyrazol-3-yl)methanamine;hydrochloride CAS No. 2253639-63-1

Bis(1-methylpyrazol-3-yl)methanamine;hydrochloride

Cat. No. B2600844
CAS RN: 2253639-63-1
M. Wt: 227.7
InChI Key: YNXYBIAROUNECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bis(1-methylpyrazol-3-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2253639-63-1 . It has a molecular weight of 227.7 . The IUPAC name for this compound is bis (1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “Bis(1-methylpyrazol-3-yl)methanamine;hydrochloride” is 1S/C9H13N5.ClH/c1-13-5-3-7 (11-13)9 (10)8-4-6-14 (2)12-8;/h3-6,9H,10H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“Bis(1-methylpyrazol-3-yl)methanamine;hydrochloride” has a molecular weight of 227.7 .

Scientific Research Applications

Synthesis of Bis(Pyrazolyl)Methanes

“Bis(1-methylpyrazol-3-yl)methanamine;hydrochloride” is used in the synthesis of bis(pyrazolyl)methanes . This compound serves as an extremely effective and recoverable catalyst for the generation of bis(pyrazolyl)methanes . The performance of this catalyst is very useful and general, presenting attractive features including short reaction times with high yields, reasonable turnover frequency and turnover number values, easy workup, high performance under mild conditions, recoverability and reusability in 5 consecutive runs without losing activity .

Biological Activity

Some synthesized derivatives of bis(pyrazolyl)methanes, which use “Bis(1-methylpyrazol-3-yl)methanamine;hydrochloride” as a catalyst, have been studied for their antioxidant, antibacterial, and antifungal activity . Most of the studied compounds have shown these biological properties .

Synthesis of Pyrazolopyranopyrimidines

“Bis(1-methylpyrazol-3-yl)methanamine;hydrochloride” is also used in the synthesis of pyrazolopyranopyrimidines . This compound acts as a catalyst in solvent-free conditions, leading to high yields and short reaction times .

Chelating and Extracting Reagents for Metal Ions

Compounds containing 2,4-dihydro-3H-pyrazol-3-one structural motif, including bis(pyrazolyl)methanes, have been applied as chelating and extracting reagents for different metal ions .

Biomedical Applications

Pyrazole derivatives, including bis(pyrazolyl)methanes, are present in several biologically and medicinally active compounds . They exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .

Agro-Chemical Industries

Pyrazole core-based organic molecules, including bis(pyrazolyl)methanes, have several applications in various areas including pharmacy and agro-chemical industries . These derivatives are applied as fungicides, analgesics, pesticides, and insecticides .

properties

IUPAC Name

bis(1-methylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5.ClH/c1-13-5-3-7(11-13)9(10)8-4-6-14(2)12-8;/h3-6,9H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXYBIAROUNECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(C2=NN(C=C2)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.